2-ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
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Overview
Description
2-ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a compound belonging to the class of chromones, which are known for their diverse biological activities. This compound is characterized by the presence of a chromen-4-one core structure, substituted with an ethyl group at position 2, a hydroxy group at position 7, and a methoxyphenyl group at position 3. Chromones are widely studied for their potential therapeutic applications, including anti-inflammatory, antioxidant, and anticancer properties .
Scientific Research Applications
2-ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one has been extensively studied for its scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying chromone chemistry.
Biology: Investigated for its potential as an antioxidant, anti-inflammatory, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one can be achieved through various synthetic routes. One common method involves the condensation of 2-hydroxyacetophenone with an appropriate aldehyde in the presence of a base, followed by cyclization to form the chromone core. The reaction conditions typically include the use of solvents such as ethanol or methanol, and bases like sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group at position 7 can be oxidized to form a ketone or aldehyde.
Reduction: The chromone core can be reduced to form dihydrochromone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include various substituted chromones, dihydrochromones, and chromone derivatives with different functional groups. These products can have diverse biological activities and potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase. The compound’s anticancer activity is linked to its ability to induce apoptosis and inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-phenyl-4H-chromen-4-one: Similar structure but lacks the ethyl and methoxy groups.
5,7-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-4H-chromen-4-one: Contains additional hydroxy groups, enhancing its antioxidant properties.
2-(2-Phenylethyl)-4H-chromen-4-one: Substituted with a phenylethyl group instead of an ethyl group.
Uniqueness
2-ethyl-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at position 2 and the methoxyphenyl group at position 3 enhances its lipophilicity and potential for interaction with biological membranes, making it a promising candidate for drug development .
Properties
IUPAC Name |
2-ethyl-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-3-14-17(12-6-4-5-7-15(12)21-2)18(20)13-9-8-11(19)10-16(13)22-14/h4-10,19H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLWUBDWAKVULT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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